molecular formula C21H19N5O4 B5196821 N-benzyl-1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxamide

N-benzyl-1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxamide

Cat. No. B5196821
M. Wt: 405.4 g/mol
InChI Key: AMFYWEBJYIKXNM-UHFFFAOYSA-N
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Description

The compound belongs to the pyrazole class, characterized by a 5-membered ring bearing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse pharmacological activities and applications in material science.

Synthesis Analysis

Substituted 2-aminobenzo[b]pyrans, sharing structural similarities with the target compound, are synthesized via three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. This method could potentially be adapted for the synthesis of N-benzyl-1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxamide by selecting appropriate starting materials (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction, which provides detailed insights into the arrangement of atoms within the molecule. For example, a pyrazole derivative was characterized, confirming the twisted conformation of its rings and providing a basis for understanding intermolecular interactions and stability (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, expanding their functional groups and potential applications. For instance, the functionalization of pyrazole carboxylic acids with diamines and diols has been explored, leading to new derivatives with potential biological activity (Kasımoğulları & Maden, 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are crucial for the practical application of chemical compounds. While specific data for N-benzyl-1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxamide was not found, related studies on pyrazole derivatives provide a basis for predicting these properties based on molecular structure and functional groups.

Chemical Properties Analysis

The reactivity of pyrazole derivatives towards nucleophiles, electrophiles, and radicals defines their chemical properties. Experimental and theoretical studies on similar compounds reveal how substitutions on the pyrazole ring influence reactivity, electronic distribution, and potential for forming supramolecular structures through hydrogen bonding and π-π interactions (Saeed et al., 2020).

properties

IUPAC Name

N-benzyl-1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-30-19-9-8-16(12-18(19)26(28)29)20-17(14-25(24-20)11-5-10-22)21(27)23-13-15-6-3-2-4-7-15/h2-4,6-9,12,14H,5,11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFYWEBJYIKXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)CCC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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